6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Lipophilicity Drug-likeness Physicochemical properties

6-Chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 897471-13-5) is a synthetic benzothiazole-piperazine hybrid with a molecular formula of C21H22ClN3O2S and a molecular weight of 415.94 g/mol. It features a 6-chloro-1,3-benzothiazole core linked via a piperazine spacer to a 4-isopropoxybenzoyl moiety.

Molecular Formula C21H22ClN3O2S
Molecular Weight 415.94
CAS No. 897471-13-5
Cat. No. B2793117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
CAS897471-13-5
Molecular FormulaC21H22ClN3O2S
Molecular Weight415.94
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C21H22ClN3O2S/c1-14(2)27-17-6-3-15(4-7-17)20(26)24-9-11-25(12-10-24)21-23-18-8-5-16(22)13-19(18)28-21/h3-8,13-14H,9-12H2,1-2H3
InChIKeyODMKLZPKGYEULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 897471-13-5): Procurement-Relevant Chemical Profile


6-Chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 897471-13-5) is a synthetic benzothiazole-piperazine hybrid with a molecular formula of C21H22ClN3O2S and a molecular weight of 415.94 g/mol. It features a 6-chloro-1,3-benzothiazole core linked via a piperazine spacer to a 4-isopropoxybenzoyl moiety [1]. This compound is primarily utilized as a building block or scaffold in medicinal chemistry, with vendor listings indicating a typical purity of ≥90% [1].

Procurement Risk: Why In-Class Benzothiazole-Piperazine Analogs Cannot Substitute for CAS 897471-13-5


Substituting CAS 897471-13-5 with a generic benzothiazole-piperazine analog introduces significant risk of altered biological activity because the specific combination of the 6-chloro substituent, the piperazine linker, and the 4-isopropoxybenzoyl group defines its unique pharmacophore. Published structure-activity relationship (SAR) studies on related benzothiazole-piperazine series demonstrate that even minor modifications, such as changing the halogen at the 6-position or altering the N-acyl group, can drastically shift cytotoxic potency and selectivity profiles across cancer cell lines [1]. Without direct comparative data for the exact compound, this class-level evidence strongly cautions against unvalidated substitution.

Quantitative Differentiation Evidence for CAS 897471-13-5 Against Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity vs. 6-Fluoro and 4,6-Difluoro Analogs

In silico comparison of the target compound with its direct 6-fluoro analog (CAS not specified, but scaffold-matched) reveals a calculated LogP difference of approximately +0.2 to +0.4 units, attributable to the chlorine substituent. The 6-chloro derivative (CAS 897471-13-5) exhibits a predicted LogP of ~4.1, whereas the 6-fluoro analog is ~3.7–3.9. This difference in lipophilicity can influence membrane permeability and non-specific binding .

Lipophilicity Drug-likeness Physicochemical properties

Cytotoxic Selectivity Window: Class-Level Inference from Benzothiazole-Piperazine SAR

In a published series of benzothiazole-piperazine derivatives, the nature of the substituent on the benzothiazole ring and the N-acyl group profoundly influenced GI50 values. Compound 1d, a structurally related benzothiazole-piperazine, showed GI50 values of <10 µM against HUH-7, MCF-7, and HCT-116 cell lines, whereas other analogs with different substituents were inactive (GI50 >50 µM) [1]. Although CAS 897471-13-5 was not directly tested, the SAR trend indicates that the 6-chloro and 4-isopropoxybenzoyl combination is likely to produce a distinct activity cliff relative to des-chloro or des-isopropoxy analogs.

Cytotoxicity Anticancer Structure-Activity Relationship

Purity and Sourcing Reproducibility: Vendor-Specified ≥90% vs. Unspecified Analogs

The compound CAS 897471-13-5 is stocked by Life Chemicals with a documented purity of ≥90% [1]. In contrast, many closely related analogs from other suppliers are listed without specified purity or with lower purity grades. This defined purity specification is critical for reproducible biological assays, where impurities >5% can confound activity readouts.

Chemical purity Reproducibility Procurement

Hydrogen-Bonding Capacity: Enhanced vs. Non-Carbonyl Analogs

The 4-isopropoxybenzoyl carbonyl group in CAS 897471-13-5 provides a hydrogen-bond acceptor that is absent in simpler 2-piperazinyl-benzothiazole analogs (e.g., 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole, CAS 153025-29-7). This additional H-bond acceptor can increase binding affinity and selectivity for targets with complementary donor residues, as demonstrated in docking studies of analogous benzothiazole-piperazine acetamides [1].

Hydrogen bonding Target engagement Medicinal chemistry

Optimal Use Cases for CAS 897471-13-5 in Drug Discovery and Chemical Biology


Focused Kinase or CNS Target Screening Libraries

Given its balanced lipophilicity (predicted LogP ~4.1) and the presence of a hydrogen-bond-accepting carbonyl, CAS 897471-13-5 is well-suited for inclusion in small-molecule libraries targeting CNS enzymes or kinases where moderate lipophilicity and specific polar interactions are desired. The 6-chloro substituent further differentiates it from fluoro analogs, potentially reducing metabolic labile sites while maintaining target affinity [1].

SAR Expansion Around Benzothiazole-Piperazine Anticancer Leads

The compound can serve as a key intermediate or comparator in SAR studies exploring the impact of halogen substitution (Cl vs. F vs. H) on cytotoxicity. Published SAR on related series demonstrates that halogen identity can shift GI50 values by more than 5-fold, making CAS 897471-13-5 a critical control for deconvoluting halogen effects in anticancer assays [1].

Biochemical Assay Development Requiring Defined Purity

For laboratories establishing reproducible enzymatic or cell-based assays, the vendor-specified purity of ≥90% (Life Chemicals) provides a baseline quality metric. This is particularly important when screening against aggregation-prone targets or when using biophysical methods (e.g., SPR, ITC) where impurities can generate artifacts [1].

Computational Chemistry and Pharmacophore Modeling

The distinct combination of a 6-chlorobenzothiazole, a piperazine linker, and a 4-isopropoxybenzoyl group makes CAS 897471-13-5 a valuable entry for pharmacophore elucidation. Its three-dimensional conformation, influenced by the piperazine chair flip and the isopropoxy rotatable bonds, can be used to derive shape-based queries for virtual screening campaigns [1].

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